molecular formula C10H7ClO2 B7966200 6-chloro-3-methyl-4h-chromen-4-one CAS No. 1201-14-5

6-chloro-3-methyl-4h-chromen-4-one

Cat. No.: B7966200
CAS No.: 1201-14-5
M. Wt: 194.61 g/mol
InChI Key: YVHODNUFBQXSFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-methyl-4h-chromen-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are bicyclic structures consisting of a benzene ring fused to a pyran ring. This compound is known for its potential biological activities, including antiproliferative and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-4h-chromen-4-one typically involves the condensation of phenols with ethyl acetoacetate, followed by cyclization and chlorination . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-4h-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted benzopyrans, which can exhibit different biological activities. For example, oxidation can lead to the formation of benzopyranones, while substitution reactions can yield a range of functionalized derivatives .

Scientific Research Applications

6-chloro-3-methyl-4h-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-4h-chromen-4-one involves its interaction with cellular targets, leading to the inhibition of specific enzymes or signaling pathways. For instance, its antiproliferative activity is mediated through the induction of apoptosis in cancer cells, possibly by inhibiting protein tyrosine kinases . The compound’s anti-inflammatory effects may involve the modulation of inflammatory cytokines and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-methyl-4h-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it exhibits a balanced profile of antiproliferative and anti-inflammatory properties, making it a versatile candidate for various research applications .

Properties

IUPAC Name

6-chloro-3-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHODNUFBQXSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C(C1=O)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612329
Record name 6-Chloro-3-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201-14-5
Record name 6-Chloro-3-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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